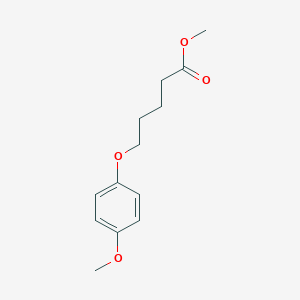

5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-(4-methoxyphenoxy)pentanoate is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . It is a methyl ester derivative of 5-(4-methoxyphenoxy)pentanoic acid. This compound is often used as an intermediate in the synthesis of various chemical products and has applications in different fields such as chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 5-(4-methoxyphenoxy)pentanoate can be synthesized through the esterification of 5-(4-methoxyphenoxy)pentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In industrial settings, the production of methyl 5-(4-methoxyphenoxy)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

化学反応の分析

Types of Reactions

Methyl 5-(4-methoxyphenoxy)pentanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 5-(4-methoxyphenoxy)pentanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

Hydrolysis: 5-(4-methoxyphenoxy)pentanoic acid and methanol.

Reduction: 5-(4-methoxyphenoxy)pentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Biochemical Research Applications

5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester has been utilized in various biochemical studies, particularly in proteomics and metabolic research. Its structural properties allow it to function as a biochemical probe, aiding in the investigation of metabolic pathways and protein interactions.

Case Study: Proteomics Research

A study highlighted the use of this compound in proteomics to explore protein modifications and interactions. The compound was employed to label specific proteins, facilitating the identification of post-translational modifications through mass spectrometry techniques. This application underscores its significance in understanding complex biological systems.

Pharmaceutical Applications

The compound is also being researched for its potential pharmaceutical applications. Its derivatives have been investigated for anti-inflammatory and analgesic properties.

In material science, this compound is being explored for its role in developing functional materials, including polymers and coatings.

Case Study: Polymer Synthesis

Research has demonstrated that this compound can be used as a monomer in the synthesis of functional polyesters. The incorporation of methoxyphenoxy groups enhances the thermal stability and mechanical properties of the resulting polymers, making them suitable for various industrial applications.

Specialty Chemicals

The compound finds applications in the production of specialty chemicals, including fragrances and dyes. Its unique chemical structure contributes to desirable sensory properties.

Data Table: Specialty Chemical Applications

| Application | Description |

|---|---|

| Fragrance Production | Used as a scent component |

| Dye Manufacturing | Acts as a dye precursor |

作用機序

The mechanism of action of methyl 5-(4-methoxyphenoxy)pentanoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved will vary based on the specific context of its use.

類似化合物との比較

Similar Compounds

Methyl pentanoate:

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate:

Uniqueness

Methyl 5-(4-methoxyphenoxy)pentanoate is unique due to its specific structure, which includes a methoxyphenoxy group attached to a pentanoate backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

生物活性

5-(4-Methoxyphenoxy)pentanoic Acid Methyl Ester (CAS No. 1027079-22-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by a methoxyphenyl group attached to a pentanoic acid backbone, which contributes to its unique biological properties. The molecular formula is C13H18O3, and it has a molecular weight of approximately 222.28 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various fatty acid methyl esters, including those similar to this compound. The compound has demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Study Findings : In an agar-well diffusion method, extracts containing fatty acid methyl esters exhibited inhibition zones indicating effective antibacterial activity. For instance, concentrations above 30 µg/mL showed notable inhibition against E. coli and MRSA strains .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 30 |

| Staphylococcus aureus | 20 | 30 |

| MRSA | 18 | 30 |

Anti-inflammatory Effects

The anti-inflammatory potential of fatty acid methyl esters has been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce swelling in animal models.

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) pathways, leading to decreased expression of inflammatory mediators .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of several methyl esters, including derivatives of pentanoic acid. The findings indicated that compounds with longer aliphatic chains exhibited stronger antibacterial properties compared to their shorter-chain counterparts.

- : The presence of the methoxyphenyl group enhances solubility and bioavailability, contributing to the overall antimicrobial effectiveness .

Case Study 2: In Vivo Anti-inflammatory Activity

In an experimental model involving induced inflammation in rats, the administration of methyl esters resulted in a significant reduction in paw edema. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

- Results : The treated group showed a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating a robust anti-inflammatory response .

Chemical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been employed to characterize the chemical composition of extracts containing this compound. This analysis revealed various bioactive compounds that may contribute to its biological activities.

| Compound | Retention Time (min) | Biological Activity |

|---|---|---|

| Oleic Acid Methyl Ester | 22.5 | Antibacterial |

| Palmitic Acid Methyl Ester | 20.0 | Antioxidant |

| Linoleic Acid Methyl Ester | 21.0 | Anti-inflammatory |

特性

IUPAC Name |

methyl 5-(4-methoxyphenoxy)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-15-11-6-8-12(9-7-11)17-10-4-3-5-13(14)16-2/h6-9H,3-5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVOKMUYYYORMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。